5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine
Overview
Description
Scientific Research Applications
Experimental and Computational Investigations
Synthesis Techniques and Reactivity Studies : Research includes exploring the reactivity of pyrazole compounds in various chemical reactions, such as the 1,3-dipolar cycloaddition, to synthesize novel pyrazole derivatives with potential for further functionalization (González et al., 2013). These studies often involve detailed computational and experimental investigations to understand the mechanisms and optimize the conditions for these reactions.
Ligand Design for Metal Complexes
Development of Luminescent Compounds : Research into the design of ligands, such as functionalized pyrazole derivatives for creating luminescent metal complexes, has implications for OLED technology and biological sensing (Lin et al., 2016). These studies focus on the synthesis of bis-tridentate iridium(III) complexes, highlighting the versatility of pyrazole derivatives in developing materials with desirable optical properties.
Structural Analysis
X-ray Crystallography for Hydrogen Bonding Studies : Investigations into the crystal structure of pyrazole derivatives reveal insights into hydrogen bonding patterns and molecular assemblies, which are crucial for understanding the solid-state properties of these compounds (Abonía et al., 2007). Such analyses can inform the design of materials with specific molecular orientations and properties.
Biological and Pharmacological Potential
Antioxidant and Antitumor Activity : The synthesis of pyrazole derivatives and their evaluation for biological activities, such as antioxidant and antitumor effects, is a significant area of research. These studies aim to identify novel compounds with potential therapeutic applications, demonstrating the diverse functional capabilities of pyrazole derivatives (Shakir et al., 2014).
Material Science Applications
Organic Light-Emitting Diodes (OLEDs) : Research into pyrazoline derivatives with hindered phenol groups for use in OLEDs as hole transport layers shows the application of pyrazole chemistry in improving the durability and performance of electronic devices (Cherpak et al., 2011). This work highlights the potential of pyrazole derivatives in electronics and photonics.
properties
IUPAC Name |
5-tert-butyl-2-(3,5-dichlorophenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)10-5-8(14)4-9(15)6-10/h4-7H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKSMYRQUIFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672330 | |
Record name | 3-tert-Butyl-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine | |
CAS RN |
1017781-15-5 | |
Record name | 3-tert-Butyl-1-(3,5-dichlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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